Isolimonexic acid

Description

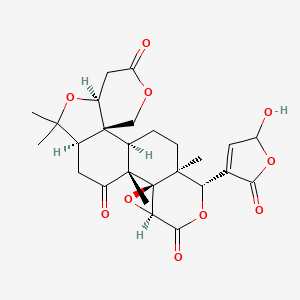

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3/t12-,13-,15-,17?,18-,19+,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNFETMOXYZICP-OKRPZFHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(OC5=O)O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Isolimonexic Acid from Citrus Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isolimonexic acid, a promising bioactive limonoid found in citrus seeds. This document details the scientific background, experimental protocols, and potential therapeutic pathways of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Isolimonexic Acid

Isolimonexic acid is a naturally occurring limonoid discovered in the seeds of Citrus lemon L. Burm.[1][2] It belongs to the triterpenoid class of compounds, which are abundant in citrus fruits and known for their diverse biological activities.[3] Structurally, isolimonexic acid has the chemical formula C26H30O10 and a molecular weight of 502.51.[2] Preliminary studies have highlighted its potential as an anti-cancer agent, specifically demonstrating anti-aromatase activity with an IC50 of 25.60 μM.[1][2] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy in the treatment of hormone-dependent cancers.

Extraction and Isolation Methodologies

The extraction and isolation of limonoids from citrus seeds can be achieved through various methods, each with its own advantages in terms of yield, purity, and environmental impact. While a specific, standardized protocol for isolimonexic acid is not extensively documented, the following sections outline established techniques for limonoid extraction that can be adapted for its purification.

Solvent-Based Extraction

Conventional solvent extraction remains a common method for obtaining limonoids from citrus seeds. The choice of solvent is critical and influences the extraction efficiency of specific compounds.

Experimental Protocol: Soxhlet Extraction

-

Sample Preparation: Citrus seeds are washed, dried at a controlled temperature (e.g., 45°C) until a constant weight is achieved, and then ground into a fine powder to increase the surface area for extraction.[4]

-

Extraction: The powdered seed material is placed in a thimble and extracted using a Soxhlet apparatus. Dichloromethane has been effectively used for the extraction of limonoid aglycones.[5] Other solvents like ethanol have also been employed.

-

Solvent Removal: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract, rich in various limonoids and other phytochemicals, then requires further purification steps, such as column chromatography, to isolate isolimonexic acid.

Advanced Extraction Techniques

Modern extraction methods offer improvements over conventional techniques, often providing higher yields in shorter times with reduced solvent consumption.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: As with Soxhlet extraction, the citrus seeds are dried and ground.

-

Extraction: The seed powder is suspended in a suitable solvent (e.g., ethanol) in a vessel placed in an ultrasonic bath. The ultrasonic waves create cavitation bubbles, which collapse and disrupt the plant cell walls, enhancing solvent penetration and mass transfer.[4]

-

Optimization: Key parameters such as temperature, extraction time, and ultrasonic power should be optimized to maximize the yield of isolimonexic acid.

-

Downstream Processing: The resulting extract is filtered, and the solvent is evaporated. The crude extract is then subjected to chromatographic purification.

Experimental Protocol: Flash Extraction

-

Principle: This method utilizes a high-speed shearing and mixing process to rapidly extract bioactive compounds.

-

Procedure: The ground seed material is mixed with a solvent (e.g., 72% ethanol) at a specific solvent-to-solid ratio (e.g., 29:1 mL/g).[6] The mixture is subjected to high-speed rotation (e.g., 4000 r/min) for a short duration (e.g., 2 minutes).[6]

-

Purification: The extract is filtered, and the target compound can be crystallized from a suitable solvent mixture (e.g., dichloromethane and isopropanol) at low temperatures.[6]

Quantitative Analysis

The quantification of isolimonexic acid in citrus seed extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Table 1: Quantitative Data on Related Compounds in Citrus Seeds

| Citrus Variety | Compound/Extract | Extraction Method | Yield/Concentration | Reference |

| Oneco Tangerine | Total Glycosidic Free Limonoids | Dichloromethane Extract | 0.75% of total dry weight | [5] |

| Tangerine-Lemon | Total Glycosidic Free Limonoids | Dichloromethane Extract | 0.53% of total dry weight | [5] |

| Acid Lime | Seed Oil | Soxhlet Extraction (SE) | 31.90% | [4] |

| Sweet Orange | Seed Oil | Soxhlet Extraction (SE) | 33.32% | [4] |

| Citrus reticulata Blanco | Limonin | Aqueous Alkaline Extraction | 7.5 mg/g | [7] |

| Citrus reticulata Blanco | Limonin | Flash Extraction | 6.8 mg/g | [6] |

| Lemon | Total Phenols in Seed Oil | Supercritical Fluid Extraction (SF) | 165.90 µg GAE/mL | [8] |

| Lemon | Total Flavonoids in Seed Oil | Supercritical Fluid Extraction (SF) | 21.69 µg QE/mL | [8] |

Note: Data specific to the concentration of isolimonexic acid in citrus seeds is not widely available in the reviewed literature. The table presents data for related limonoids and other compounds to provide context on extraction yields from citrus seeds.

Characterization of Isolimonexic Acid

Once isolated, the chemical structure and purity of isolimonexic acid must be confirmed using various spectroscopic techniques.

Experimental Protocols for Characterization

-

High-Performance Liquid Chromatography (HPLC): Used for both purification and purity assessment. A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is commonly performed using a Diode Array Detector (DAD).

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula C26H30O10.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as carbonyls and hydroxyls.

Biological Activity and Potential Signaling Pathways

Isolimonexic acid has been identified as an anti-aromatase agent, suggesting its potential in cancer therapy.[1][2] While the specific signaling pathways modulated by isolimonexic acid are still under investigation, its mechanism of action can be hypothesized based on its known inhibitory effect on aromatase.

Hypothesized Anti-Aromatase Signaling Pathway

Aromatase is the rate-limiting enzyme in the conversion of androgens to estrogens. By inhibiting aromatase, isolimonexic acid can reduce the levels of circulating estrogens, thereby slowing the growth of estrogen-receptor-positive cancer cells.

Caption: Hypothesized mechanism of anti-cancer action for isolimonexic acid via aromatase inhibition.

Experimental Workflow Visualization

The overall process from raw citrus seeds to purified isolimonexic acid and its subsequent analysis can be visualized as a streamlined workflow.

Caption: General workflow for the isolation and characterization of isolimonexic acid from citrus seeds.

Conclusion and Future Perspectives

Isolimonexic acid represents a valuable bioactive compound from citrus waste streams with demonstrated anti-aromatase activity. This guide provides a foundational understanding of the methodologies required for its extraction, isolation, and characterization. Future research should focus on optimizing isolation protocols to improve yields, conducting comprehensive in vitro and in vivo studies to fully elucidate its pharmacological mechanisms, and exploring its potential in combination therapies for cancer treatment. The development of scalable and sustainable extraction techniques will be critical for the commercial viability of isolimonexic acid as a therapeutic agent.

References

- 1. Isolimonexic acid|CAS 73904-93-5|DC Chemicals [dcchemicals.com]

- 2. Isolimonexic acid Datasheet DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. jppres.com [jppres.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

An In-Depth Technical Guide to the Physicochemical Properties of Isolimonexic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isolimonexic acid, a bioactive limonoid with significant potential in pharmacological research. The information presented herein is intended to support research and development efforts by providing essential data on its chemical and physical characteristics, alongside detailed experimental protocols and relevant biological pathway visualizations.

Core Physicochemical Properties

Isolimonexic acid is a naturally occurring tetranortriterpenoid found in citrus species, notably in lemon seeds (Citrus lemon L. Burm)[1][2][3][4]. Its chemical structure and properties are fundamental to understanding its bioavailability, mechanism of action, and potential as a therapeutic agent.

Quantitative Data Summary

The key physicochemical parameters of isolimonexic acid are summarized in the table below. This data is crucial for designing experimental studies, developing analytical methods, and formulating potential drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀O₁₀ | [1][2][3][4] |

| Molecular Weight | 502.51 g/mol | [1][2][3][4] |

| CAS Number | 73904-93-5 | [1][2][3] |

| Appearance | Solid | [5] |

| Water Solubility | Data not available | [5] |

| Melting Point | Data not available | [5] |

| Boiling Point | Data not available | [5] |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following section outlines standardized, yet adaptable, experimental protocols for key parameters, based on established methodologies for natural products.

Extraction and Isolation of Isolimonexic Acid from Citrus Seeds

This protocol describes a general workflow for the extraction and isolation of limonoids, which can be adapted for isolimonexic acid.

Caption: A generalized workflow for the extraction and purification of isolimonexic acid.

Methodology:

-

Sample Preparation: Collect fresh citrus seeds. The seeds should be thoroughly washed, air-dried, and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered seed material is subjected to extraction with an appropriate organic solvent, such as methanol or acetone, often using a Soxhlet apparatus or maceration. This step aims to dissolve the limonoids and other phytochemicals.

-

Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Purification: The crude extract is then subjected to a series of purification steps. This typically involves liquid-liquid partitioning to separate compounds based on their polarity, followed by column chromatography over silica gel. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to isolate pure isolimonexic acid.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6].

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a critical measure of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the standard protocol[7].

Methodology:

-

Preparation: Prepare a solution of isolimonexic acid in either n-octanol or water. The solvent should be pre-saturated with the other phase.

-

Partitioning: A known volume of the isolimonexic acid solution is mixed with a known volume of the second solvent (either water or n-octanol) in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases until equilibrium is reached[7].

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to ensure complete separation.

-

Quantification: The concentration of isolimonexic acid in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pHs, which affects its solubility and permeability across biological membranes.

Methodology:

-

Potentiometric Titration: A solution of isolimonexic acid of known concentration is prepared in water or a co-solvent system if solubility is low.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Activity and Signaling Pathways

Isolimonexic acid has demonstrated notable biological activities, particularly in the context of cancer research. It is recognized for its anti-cancer and anti-aromatase properties[1][2][3][4].

Anti-Aromatase Activity

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Isolimonexic acid has been identified as an aromatase inhibitor with an IC₅₀ value of 25.60 μM[1][3][4][8].

Caption: Inhibition of the aromatase pathway by isolimonexic acid.

Cytotoxic and Anti-Proliferative Effects

Isolimonexic acid exhibits cytotoxic effects against certain cancer cell lines. Studies have shown its efficacy against MCF-7 (human breast adenocarcinoma) and Panc-28 (human pancreatic carcinoma) cells[1][4]. The anti-proliferative activity of related limonoids has been linked to the induction of apoptosis and cell cycle arrest, often involving pathways such as MAPK and NF-κB[9][10][11]. For instance, in breast cancer cells, some limonoids have been shown to inhibit the p38 MAPK signaling pathway, leading to apoptosis[9].

Caption: Postulated involvement of limonoids in the p38 MAPK signaling pathway.

This guide serves as a foundational resource for professionals engaged in the study and development of isolimonexic acid. The provided data and protocols are intended to facilitate further research into the promising therapeutic applications of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolimonexic acid Datasheet DC Chemicals [dcchemicals.com]

- 3. Isolimonexic acid|CAS 73904-93-5|DC Chemicals [dcchemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Isolimonexic acid|73904-93-5|MSDS [dcchemicals.com]

- 6. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. CheMondis Marketplace [chemondis.com]

- 9. revues.cirad.fr [revues.cirad.fr]

- 10. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sudachinoid- and Ichangensin-Type Limonoids from Citrus junos Downregulate Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of Isolimonexic Acid in Citrus limon

This document provides a comprehensive overview of the biosynthetic pathway of isolimonexic acid, a significant tetranortriterpenoid found in Citrus limon. It details the enzymatic steps, regulatory mechanisms, quantitative data, and the experimental protocols used for its study.

The Core Biosynthetic Pathway of Limonoids

Limonoids are highly oxygenated triterpenes derived from the isoprenoid biosynthetic pathway. The synthesis originates from the mevalonate (MVA) pathway in the cytoplasm, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The pathway to isolimonexic acid can be segmented into three major stages:

-

Formation of the Triterpene Precursor: Synthesis begins with the condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to create the 30-carbon backbone, squalene.

-

Cyclization and Formation of the Limonoid Skeleton: Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by oxidosqualene cyclases (OSCs) into a triterpenoid scaffold.[1][2] This scaffold undergoes a series of oxidative modifications, rearrangements, and cleavage of four carbon atoms, ultimately forming the first key limonoid, nomilin .[3]

-

Maturation and Diversification: Nomilin serves as the central precursor for a wide array of limonoids.[3] Through a sequence of enzymatic reactions involving hydrolases, deacetylases, and oxidases (primarily Cytochrome P450s), nomilin is converted to other limonoids such as obacunone and eventually to limonin , the most well-known bitter limonoid in citrus.[3][4]

The final step to produce isolimonexic acid involves the oxidative cleavage of the furan ring attached to the D-ring of limonin. While once considered a potential photooxidation artifact, isolimonexic acid is now recognized as a genuine secondary metabolite.[5] This oxidation is likely catalyzed by a cytochrome P450 monooxygenase, resulting in a γ-hydroxybutenolide moiety.[5]

References

- 1. Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis [frontiersin.org]

- 5. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]

Isolimonexic Acid: A Deep Dive into its Natural Occurrence, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolimonexic acid, a member of the highly oxygenated triterpenoid limonoid family, is a phytochemical found predominantly in citrus species. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for isolimonexic acid, a compound of increasing interest due to its potential pharmacological activities, including anti-cancer and anti-aromatase properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance of Isolimonexic Acid

Isolimonexic acid is primarily found in plants of the Rutaceae family, with citrus fruits being the most significant source. Its distribution within the fruit is not uniform, with the highest concentrations typically found in the seeds.

Distribution in Citrus Species

While present in various citrus fruits, isolimonexic acid is particularly abundant in the seeds of lemon (Citrus limon) and lime (Citrus aurantifolia). The peel and pulp contain lower concentrations of this compound. Limonoids, as a class, are known to contribute to the bitter taste of some citrus products.

Quantitative Abundance

The concentration of isolimonexic acid can vary significantly depending on the citrus species, cultivar, maturity of the fruit, and the specific part of the fruit being analyzed. The following tables summarize the available quantitative data on the abundance of isolimonexic acid and related limonoids in various citrus sources.

Table 1: Abundance of Isolimonexic Acid and Related Limonoids in Citrus Seeds

| Citrus Species | Plant Part | Compound | Concentration | Reference |

| Citrus aurantifolia (Lime) | Seeds | Isolimonexic Acid | Constitutes up to 45% of major limonoids | [1] |

| Citrus aurantifolia (Lime) | Seeds | Total Limonoids (Methanol Extract) | 1.65 mg/g | [1] |

Table 2: General Limonoid Content in Various Citrus Parts

| Citrus Species | Plant Part | Compound Class | Concentration | Reference |

| General Citrus | Seeds | Limonoid Aglycones | High | [2] |

| General Citrus | Peel | Limonoid Aglycones | Moderate | [3] |

| General Citrus | Pulp & Juice | Limonoid Glucosides | Low | [4] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of isolimonexic acid from citrus sources, based on established scientific literature.

Extraction of Isolimonexic Acid from Lemon Seeds

This protocol describes a common method for the extraction of limonoids, including isolimonexic acid, from citrus seeds.

Objective: To extract a crude mixture of limonoids from lemon seeds.

Materials:

-

Dried lemon seeds

-

Hexane

-

Methanol

-

Grinder or mill

-

Soxhlet apparatus or shaker

-

Rotary evaporator

-

Filter paper

Procedure:

-

Sample Preparation: Grind the dried lemon seeds into a fine powder to increase the surface area for extraction.

-

Defatting: Extract the seed powder with hexane using a Soxhlet apparatus or by shaking at room temperature for several hours. This step removes lipids and other nonpolar compounds. Discard the hexane extract.

-

Limonoid Extraction: Air-dry the defatted seed powder to remove residual hexane. Extract the powder with methanol using a clean Soxhlet apparatus or by shaking at room temperature for several hours.

-

Concentration: Filter the methanolic extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude limonoid extract.

-

Storage: Store the dried extract at -20°C until further analysis.

Quantification of Isolimonexic Acid by High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC-UV method that can be adapted and validated for the quantification of isolimonexic acid.

Objective: To separate and quantify isolimonexic acid in a citrus extract.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase modification)

-

Isolimonexic acid analytical standard

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid). A typical gradient might start with a lower concentration of acetonitrile (e.g., 20-30%) and increase to a higher concentration (e.g., 70-80%) over 20-30 minutes to elute compounds of increasing polarity.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: 210 nm (based on the UV absorbance of the furan ring common to many limonoids).

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the isolimonexic acid standard in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the isolimonexic acid peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of isolimonexic acid in the sample.

Quantification of Isolimonexic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Objective: To achieve highly sensitive and specific quantification of isolimonexic acid.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

LC Conditions: Similar to the HPLC method described above, but may utilize ultra-high-performance liquid chromatography (UHPLC) for better resolution and faster analysis times.

MS/MS Parameters (Example - to be optimized for isolimonexic acid):

-

Ionization Mode: Positive or Negative Electrospray Ionization (ESI)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: The [M+H]⁺ or [M-H]⁻ ion of isolimonexic acid.

-

Product Ions: Specific fragment ions of isolimonexic acid, determined by infusion of a standard solution.

-

Collision Energy: Optimized for the fragmentation of the precursor ion.

-

Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Procedure: The procedure is similar to the HPLC method, but quantification is based on the peak area of the specific MRM transitions for isolimonexic acid, providing greater specificity and reducing matrix interference.

Signaling Pathways and Biological Activity

Isolimonexic acid has demonstrated promising anti-cancer properties. One of the proposed mechanisms for its cytotoxic effect is the induction of apoptosis, a form of programmed cell death. The caspase family of proteases plays a crucial role in this process.

Caspase-7 Mediated Apoptosis

The anti-cancer activity of some limonoids has been linked to the activation of caspase-7, an executioner caspase in the apoptotic pathway. The activation of caspase-7 leads to the cleavage of specific cellular substrates, ultimately resulting in the dismantling of the cell.

References

An In-depth Technical Guide to Isolimonexic Acid (CAS Number: 73904-93-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolimonexic acid, a naturally occurring limonoid found in citrus seeds, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the existing research on isolimonexic acid (CAS: 73904-93-5), detailing its chemical properties, biological activities, and known mechanisms of action. This document synthesizes quantitative data into structured tables, outlines detailed experimental protocols for key assays, and presents visual diagrams of the implicated signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

Isolimonexic acid is a highly oxygenated triterpenoid derivative belonging to the limonoid class of phytochemicals.[1] Primarily isolated from lemon (Citrus lemon L. Burm) seeds, it has garnered attention for its cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2] This guide serves as a technical resource for researchers exploring the therapeutic applications of isolimonexic acid, with a focus on its anticancer properties.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 73904-93-5 | [2] |

| Molecular Formula | C₂₆H₃₀O₁₀ | [2] |

| Molecular Weight | 502.51 g/mol | [2] |

| Appearance | Powder | No specific citation |

| Source | Lemon (Citrus lemon L. Burm) seeds | [1] |

Biological Activities and Quantitative Data

Isolimonexic acid has demonstrated notable biological activity, particularly in the context of cancer research. Its effects are multifaceted, encompassing cytotoxicity, inhibition of cancer cell growth, and enzymatic inhibition.

Cytotoxicity and Anti-proliferative Activity

Isolimonexic acid exhibits selective cytotoxicity against different cancer cell lines.

| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |

| MCF-7 | Breast Adenocarcinoma | 200 µM | 72 hours | Cytotoxic | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 200 µM | 72 hours | No cytotoxicity | [1] |

| Panc-28 | Pancreatic Cancer | 50 µg/mL | 48 hours | 21% growth inhibition | [1] |

| Panc-28 | Pancreatic Cancer | 50 µg/mL | 96 hours | 68% growth inhibition | [1] |

| Panc-28 | Pancreatic Cancer | 50 µg/mL | 144 hours | 90.58% growth inhibition | [1] |

Anti-Aromatase Activity

Isolimonexic acid has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis.[1][3]

| Parameter | Value | Reference |

| IC₅₀ | 25.60 µM | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research of isolimonexic acid. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cultured mammalian cells.

Materials:

-

MCF-7 and Panc-28 human cancer cell lines

-

Isolimonexic acid

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture MCF-7 or Panc-28 cells in their respective growth medium supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of isolimonexic acid in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of isolimonexic acid. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72, 96, 144 hours) in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value can be determined by plotting the percentage of cell viability against the concentration of isolimonexic acid.

Aromatase Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for assessing the inhibitory activity of a compound on the aromatase enzyme.

Materials:

-

Human recombinant aromatase (microsomes)

-

Isolimonexic acid

-

Aromatase substrate (e.g., a fluorogenic substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Aromatase inhibitor (e.g., letrozole) as a positive control

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates (for fluorescence reading)

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of isolimonexic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the following components in order:

-

Assay buffer

-

Human recombinant aromatase microsomes

-

Isolimonexic acid at various concentrations or the positive control inhibitor.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the fluorogenic aromatase substrate to each well.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis:

-

Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Mechanisms of Action

Research on isolimonexic acid and related limonoids has begun to elucidate the molecular mechanisms underlying their anticancer effects. The primary pathways implicated are the induction of apoptosis and the modulation of inflammatory responses.

Induction of Apoptosis in Pancreatic Cancer Cells

Isolimonexic acid has been shown to induce apoptosis in Panc-28 pancreatic cancer cells. This process involves the activation of the intrinsic apoptotic pathway.

References

- 1. Unified Total Synthesis of the Limonoid Alkaloids: Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in the synthesis of limonoids and limonoid-like natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

Isolimonexic Acid: A Technical Overview of its Preliminary Anti-proliferative Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary anti-proliferative activities of isolimonexic acid, a naturally occurring limonoid. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the potential molecular pathways involved in its mechanism of action. This information is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Quantitative Data Summary

The anti-proliferative and bio-inhibitory activities of isolimonexic acid have been evaluated against several human cancer cell lines and a key enzyme in estrogen synthesis. The following tables summarize the available quantitative data from preliminary studies.

Table 1: In Vitro Anti-proliferative Activity of Isolimonexic Acid

| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Citation |

| MCF-7 | Breast Adenocarcinoma | 200 µM | 72 hours | Cytotoxic | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | Not Specified | No Cytotoxicity Observed | [1] |

| Panc-28 | Pancreatic Cancer | 50 µg/mL | 48 hours | 21% Growth Inhibition | [1] |

| 50 µg/mL | 72 hours | 68% Growth Inhibition | [1] | ||

| 50 µg/mL | 144 hours | 90.58% Growth Inhibition | [1] |

Table 2: Enzyme Inhibition Activity of Isolimonexic Acid

| Enzyme | Biological Relevance | IC50 Value | Citation |

| Aromatase | Estrogen Synthesis | 25.60 µM | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide. These protocols are based on descriptions found in the primary literature and general laboratory practices for these assays.

Isolation and Purification of Isolimonexic Acid

Isolimonexic acid is a limonoid that can be isolated from citrus seeds, such as those from lemons (Citrus lemon L. Burm). A general procedure for its extraction and purification involves the following steps:

-

Defatting of Seeds: Lemon seeds are powdered and defatted using a non-polar solvent like hexane.

-

Extraction: The defatted seed powder is then subjected to sequential extraction with solvents of increasing polarity, typically starting with ethyl acetate followed by methanol.[1]

-

Chromatographic Separation: The crude extracts are fractionated using column chromatography. A multi-step process may be employed:

-

Silica Gel Chromatography (1D): The initial separation of the crude extract.

-

Ion Exchange and SP-70 Column Chromatography (2D): Further purification of the fractions obtained from the silica gel column to yield pure limonoids.[1]

-

-

Compound Identification: The purified compounds are identified and characterized using a combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Cell Culture

-

Cell Lines: Human cancer cell lines such as MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (estrogen receptor-negative breast cancer), and Panc-28 (pancreatic cancer) are used.[1]

-

Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). They are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity and Cell Proliferation Assays

The anti-proliferative effects of isolimonexic acid are commonly assessed using cell viability or proliferation assays.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of isolimonexic acid for specified time periods (e.g., 48, 72, 144 hours).

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution.

-

The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

-

Cell Counting Assay:

-

Cells are seeded and treated with isolimonexic acid as described for the MTT assay.

-

At the end of the treatment period, cells are detached from the plate using trypsin.

-

The number of viable cells is determined using a hemocytometer or an automated cell counter, often employing a viability stain like trypan blue to exclude non-viable cells.

-

Aromatase Inhibition Assay

The ability of isolimonexic acid to inhibit the aromatase enzyme can be determined using a fluorometric assay.

-

Reaction Setup: A reaction mixture is prepared containing a fluorogenic aromatase substrate, human recombinant aromatase (CYP19), and a NADPH-generating system.

-

Inhibitor Addition: Different concentrations of isolimonexic acid (or a known inhibitor like letrozole as a positive control) are added to the reaction mixture.

-

Incubation: The mixture is incubated at 37°C.

-

Fluorescence Measurement: The aromatase enzyme converts the substrate into a highly fluorescent product. The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).

-

IC50 Calculation: The concentration of isolimonexic acid that causes 50% inhibition of the aromatase activity (IC50) is calculated from the dose-response curve.

Apoptosis-Related Protein Expression Analysis (Western Blotting)

To investigate the mechanism of cell death, the expression levels of key apoptosis-regulating proteins can be analyzed by Western blotting.

-

Cell Lysis: After treatment with isolimonexic acid, cells are harvested and lysed in a suitable buffer to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Caspase-7, p53).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualization of Potential Signaling Pathways

While the precise signaling pathways activated by isolimonexic acid are still under investigation, based on the activity of structurally similar limonoids, the following pathways are proposed to be involved in its anti-proliferative effects.

Caption: Experimental workflow for investigating the anti-proliferative activity of isolimonexic acid.

Caption: Proposed intrinsic apoptosis pathway induced by isolimonexic acid in cancer cells.

Caption: Potential mechanism of isolimonexic acid-induced cell cycle arrest via the p53/p21 pathway.

Concluding Remarks

Isolimonexic acid demonstrates notable preliminary anti-proliferative activity against specific breast and pancreatic cancer cell lines. Its inhibitory effect on aromatase suggests a potential role in modulating estrogen-dependent cancer progression. The current evidence, primarily from studies on related limonoids, points towards the induction of apoptosis via the intrinsic mitochondrial pathway and possible cell cycle arrest as key mechanisms of action.

Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by isolimonexic acid. In vivo studies are also necessary to validate these preliminary in vitro findings and to assess the therapeutic potential of this natural compound. This technical guide serves as a comprehensive starting point for such future investigations.

References

Early Mechanistic Insights into the Bioactivity of Isolimonexic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isolimonexic acid, a naturally occurring limonoid found in citrus species, has emerged as a compound of interest in oncological research. Early investigations into its mechanism of action have revealed promising anti-proliferative and pro-apoptotic activities in specific cancer cell lines. This technical guide provides a comprehensive overview of the foundational studies on isolimonexic acid, detailing its effects on key signaling pathways, summarizing available quantitative data, and outlining the experimental methodologies employed. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents for cancer treatment.

Core Mechanisms of Action

Initial research indicates that isolimonexic acid exerts its anti-cancer effects primarily through the induction of apoptosis and inhibition of enzymes involved in hormone synthesis. The two principal mechanisms identified in early studies are:

-

Caspase-Dependent Apoptosis: In breast cancer cells, particularly the estrogen receptor-positive MCF-7 line, the anti-proliferative effects of isolimonexic acid are significantly correlated with the activation of caspase-7, a key executioner caspase in the apoptotic cascade.

-

Modulation of Apoptotic Regulators in Pancreatic Cancer: In human pancreatic cancer cells (Panc-28), extracts containing isolimonexic acid have been shown to induce apoptosis. This is evidenced by the modulation of key proteins involved in the apoptotic pathway, including the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, the tumor suppressor p53, and the executioner caspase-3.[1]

-

Anti-Aromatase Activity: Isolimonexic acid has demonstrated the ability to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. This suggests a potential therapeutic application in hormone-dependent cancers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on isolimonexic acid. It is important to note that detailed dose-response data for cytotoxicity and protein expression levels are best obtained from the full-text publications.

Table 1: Anti-Aromatase Activity of Isolimonexic Acid

| Compound | IC50 (µM) | Enzyme Source | Assay Method | Reference |

| Isolimonexic acid | 25.60 | Recombinant Human Aromatase | In vitro fluorometric assay | Kim, J., et al. (2013) |

Table 2: Cytotoxicity of Isolimonexic Acid in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| MCF-7 | Breast (ER+) | Data not available in abstract | 72 | MTT Assay | Kim, J., et al. (2013) |

| MDA-MB-231 | Breast (ER-) | Data not available in abstract | 72 | MTT Assay | Kim, J., et al. (2013) |

| Panc-28 | Pancreatic | Data for mixed extract | 72 | Not specified | Patil, J. R., et al. (2009) |

Note: The study by Patil et al. (2009) used a methanol extract of lime juice which contained isolimonexic acid among other compounds; the reported IC50 value of 81.20 µg/mL is for the total extract.[1]

Experimental Protocols

The following sections detail representative methodologies for the key experiments cited in the early studies of isolimonexic acid.

Cell Culture and Maintenance

-

Cell Lines:

-

MCF-7 (ATCC® HTB-22™), human breast adenocarcinoma, estrogen receptor-positive.

-

MDA-MB-231 (ATCC® HTB-26™), human breast adenocarcinoma, estrogen receptor-negative.

-

Panc-28, human pancreatic carcinoma.

-

-

Culture Medium:

-

MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

-

MDA-MB-231 and Panc-28: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of isolimonexic acid (or control vehicle, typically DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.

In Vitro Aromatase Inhibition Assay (Fluorometric)

-

Reagents: Human recombinant aromatase (CYP19A1), aromatase substrate (e.g., dibenzylfluorescein), NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and test compound (isolimonexic acid).

-

Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains potassium phosphate buffer (pH 7.4), the NADPH-generating system, and the aromatase enzyme.

-

Inhibitor Incubation: Isolimonexic acid at various concentrations is added to the wells and pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence Monitoring: The increase in fluorescence, resulting from the metabolism of the substrate by aromatase, is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).

-

Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caspase-7 Activity Assay (Fluorometric)

-

Cell Lysis: MCF-7 cells are treated with isolimonexic acid or a vehicle control for a specified time. After treatment, cells are harvested and lysed using a specific cell lysis buffer to release cellular proteins.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method (e.g., BCA protein assay).

-

Caspase-7 Reaction: An equal amount of protein from each sample is incubated with a specific caspase-7 substrate (e.g., Ac-DEVD-AFC) in a reaction buffer.

-

Fluorescence Measurement: The cleavage of the substrate by active caspase-7 releases a fluorescent molecule (AFC), and the fluorescence is measured over time using a fluorometer (e.g., excitation at 400 nm and emission at 505 nm).

-

Data Analysis: Caspase-7 activity is expressed as the rate of fluorescence increase per microgram of protein.

Western Blot Analysis for Apoptotic Proteins

-

Protein Extraction and Quantification: Panc-28 cells are treated with isolimonexic acid. Total protein is extracted, and the concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, p53, cleaved caspase-3, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows based on the early findings.

Caption: Proposed mechanism of isolimonexic acid in MCF-7 breast cancer cells.

Caption: Apoptotic pathway induced by isolimonexic acid in pancreatic cancer.

Caption: General workflow for Western blot analysis of apoptotic proteins.

References

Isolimonexic Acid: A Secondary Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isolimonexic acid, a naturally occurring tetranortriterpenoid, is a secondary metabolite found in the seeds of citrus fruits, such as lemons (Citrus limon). As a member of the limonoid class of compounds, it has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of isolimonexic acid, detailing its role as a secondary metabolite, its biosynthesis, and its established and putative mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Role of Isolimonexic Acid as a Secondary Metabolite

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, these molecules often play a crucial role in the plant's interaction with its environment, serving as defense compounds against herbivores, pathogens, and environmental stresses.

Isolimonexic acid belongs to the limonoid group of secondary metabolites, which are predominantly found in plants of the Rutaceae and Meliaceae families. In citrus plants, these compounds contribute to the bitter taste of the fruit and seeds, acting as a natural deterrent to pests. The biosynthesis of limonoids is a complex process that originates from the terpenoid pathway, highlighting the intricate biochemical machinery plants have evolved for their survival. The study of such secondary metabolites is of paramount importance as they represent a vast reservoir of bioactive compounds with potential applications in medicine and agriculture.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₆H₃₀O₁₀ |

| Molecular Weight | 502.51 g/mol |

| CAS Number | 73904-93-5 |

| Class | Limonoid (Tetranortriterpenoid) |

| Source | Citrus limon (Lemon) seeds and other citrus species |

Biosynthesis of Isolimonexic Acid

The biosynthesis of isolimonexic acid is part of the broader limonoid biosynthetic pathway in citrus plants. This pathway is a branch of the terpenoid synthesis route and begins with acetyl-CoA. While the precise enzymatic steps leading to isolimonexic acid are not fully elucidated, the general pathway is understood to proceed as follows:

-

Formation of the Triterpene Precursor: The pathway initiates in the phloem region of the stem with the synthesis of a triterpene precursor from acetate via the mevalonate pathway.

-

Synthesis of Nomilin: The triterpene scaffold undergoes a series of oxidative modifications, cyclizations, and rearrangements to form nomilin, which is considered the precursor to most other limonoids in citrus.

-

Metabolic Conversion: Nomilin is then transported to other parts of the plant, such as the fruit and seeds, where it is further metabolized into a variety of limonoid aglycones, including isolimonexic acid, through the action of various enzymes like hydrolases, lactonases, and dehydrogenases.

-

Glucosidation: In maturing fruit tissues and seeds, limonoid aglycones can be glucosidated by the enzyme limonoid UDP-glucosyltransferase (LGT). This process converts the bitter aglycones into non-bitter glucoside derivatives.

General Biosynthesis Pathway of Limonoids in Citrus.

Reported Biological Activities and Quantitative Data

Isolimonexic acid has been reported to exhibit promising biological activities, particularly in the areas of oncology and endocrinology. The primary activities investigated are its anti-cancer and anti-aromatase effects.

| Biological Activity | Cell Line/Target | Quantitative Data | Reference |

| Anti-Aromatase Activity | Human Recombinant Aromatase | IC₅₀ = 25.60 µM | [1][2] |

| Cytotoxicity | MCF-7 (Human Breast Adenocarcinoma) | 200 µM exhibits cytotoxicity at 72 hours | [1] |

| Cytotoxicity | Panc-28 (Human Pancreatic Carcinoma) | 50 µg/ml shows time-dependent cell growth inhibition (21% at 48h, 68% at 72h, 90.58% at 144h) | [1] |

Putative Signaling Pathways

While direct studies on the signaling pathways modulated by isolimonexic acid are limited, research on structurally related triterpenoids, such as oleanolic acid and isoliquiritigenin, provides valuable insights into its potential mechanisms of action. The NF-κB and PI3K/Akt pathways are key regulators of cellular processes like inflammation, proliferation, and apoptosis, and are common targets for natural bioactive compounds.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Many natural compounds exert their anti-inflammatory and anti-cancer effects by inhibiting this pathway. It is plausible that isolimonexic acid could interfere with one or more steps in this cascade.

Simplified NF-κB Signaling Pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anti-cancer drug development. The inhibitory effects of related triterpenoids on this pathway suggest that isolimonexic acid may exert its cytotoxic effects through similar mechanisms.

Simplified PI3K/Akt Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of isolimonexic acid.

Extraction and Isolation of Isolimonexic Acid

This protocol is a generalized method based on techniques for isolating limonoids from citrus seeds.

-

Defatting of Seeds:

-

Dry citrus seeds at room temperature and grind them into a fine powder.

-

Extract the seed powder with n-hexane in a Soxhlet apparatus for 24 hours to remove fatty materials.

-

Air-dry the defatted seed powder.

-

-

Methanol Extraction:

-

Extract the defatted powder with methanol at 60-70°C for 8 hours in a Soxhlet apparatus.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Subject the dissolved extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest and concentrate.

-

Further purify the compound using preparative high-performance liquid chromatography (HPLC) if necessary.

-

Workflow for Extraction and Isolation.

In Vitro Aromatase Inhibition Assay

This protocol is based on a fluorometric assay for measuring aromatase activity.

-

Preparation of Reagents:

-

Prepare a solution of human recombinant aromatase.

-

Prepare a solution of the fluorogenic substrate.

-

Prepare a solution of NADPH, the cofactor for the aromatase reaction.

-

Prepare a range of concentrations of isolimonexic acid and a positive control inhibitor (e.g., letrozole).

-

-

Assay Procedure:

-

In a 96-well plate, add the aromatase enzyme, NADPH, and the test compound (isolimonexic acid) or control.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of isolimonexic acid.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.

-

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of isolimonexic acid on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 or Panc-28) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of isolimonexic acid for different time points (e.g., 24, 48, 72, 144 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability against the concentration of isolimonexic acid to determine the IC₅₀ value.

-

Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

Isolimonexic acid, a secondary metabolite from citrus seeds, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and endocrinology. Its documented anti-aromatase and cytotoxic activities warrant further investigation. While its precise molecular mechanisms are still being unraveled, the known effects of structurally similar triterpenoids on key signaling pathways such as NF-κB and PI3K/Akt provide a solid foundation for future research.

To fully realize the therapeutic potential of isolimonexic acid, future studies should focus on:

-

Elucidating the complete biosynthetic pathway to enable potential biotechnological production.

-

Conducting comprehensive in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

-

Performing detailed mechanistic studies to definitively identify the signaling pathways modulated by isolimonexic acid and its direct molecular targets.

-

Investigating potential synergistic effects with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

This technical guide serves as a foundational resource for researchers dedicated to exploring the promising therapeutic applications of isolimonexic acid. The provided data, protocols, and pathway diagrams are intended to facilitate the design of future experiments and accelerate the translation of this natural compound into novel therapeutic strategies.

References

Spectroscopic and Mechanistic Insights into Isolimonexic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of isolimonexic acid, a bioactive limonoid with demonstrated anti-cancer properties. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and explores the compound's mechanism of action in breast cancer cells through a signaling pathway diagram.

Spectroscopic Data of Isolimonexic Acid

The structural elucidation of isolimonexic acid has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. While a complete, publicly available dataset of assigned chemical shifts and fragmentation patterns is not readily found in the immediate literature, the following tables summarize the expected and reported spectroscopic information based on related compounds and findings from key research.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Isolimonexic Acid

Note: The specific chemical shift values (δ) in ppm for isolimonexic acid are not available in the provided search results. The following is a representative table structure that would be populated with experimental data.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| ... | ... | ... |

Table 2: Mass Spectrometry Data of Isolimonexic Acid

| Parameter | Value |

| Molecular Formula | C₂₆H₃₀O₁₀ |

| Molecular Weight | 502.51 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Data not available (e.g., Quadrupole Time-of-Flight) |

| Precursor Ion [M-H]⁻ (m/z) | Data not available |

| Major Fragment Ions (m/z) | Data not available |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of isolimonexic acid, based on standard practices for natural product chemistry and information derived from relevant studies.

Isolation and Purification of Isolimonexic Acid

Isolimonexic acid is a naturally occurring limonoid found in citrus, particularly in lemon seeds. The isolation process typically involves the following steps:

NMR Spectroscopy

NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation : A few milligrams of purified isolimonexic acid are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Experiments :

-

¹H NMR : Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR : Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, and for the complete structural assignment.

-

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition, and to gain structural information through fragmentation analysis.

-

Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source is typically used.

-

Ionization Mode : ESI is a soft ionization technique suitable for analyzing polar molecules like isolimonexic acid, often in negative ion mode ([M-H]⁻) due to the presence of carboxylic acid groups.

-

MS/MS Analysis : Tandem mass spectrometry (MS/MS) is performed on the precursor ion to induce fragmentation. The resulting fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Biological Activity and Signaling Pathway

Research has demonstrated that isolimonexic acid exhibits anti-proliferative and anti-aromatase properties in human breast cancer cells, particularly in estrogen receptor-positive (ER+) MCF-7 cells. The anti-proliferative effect has been linked to the activation of caspase-7, a key executioner caspase in the apoptotic pathway.

The following diagram illustrates the proposed signaling pathway for isolimonexic acid-induced apoptosis in MCF-7 breast cancer cells.

This simplified pathway illustrates that isolimonexic acid is proposed to initiate a cascade of events leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates pro-caspase-7, the executioner caspase. The subsequent activity of caspase-7 orchestrates the biochemical and morphological changes characteristic of apoptosis, ultimately leading to programmed cell death. Additionally, isolimonexic acid has been shown to inhibit the aromatase enzyme, which is involved in estrogen synthesis, a key driver of growth in ER+ breast cancer.

This technical guide serves as a foundational resource for researchers interested in the spectroscopic properties and biological activities of isolimonexic acid. Further investigation is warranted to fully elucidate its therapeutic potential.

Isolimonexic Acid: A Technical Guide to its Potential as an Anti-Aromatase Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatase, a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer. The inhibition of aromatase activity is a well-established therapeutic strategy. This technical guide explores the potential of isolimonexic acid, a limonoid found in citrus seeds, as a natural anti-aromatase agent. This document provides a comprehensive overview of the available quantitative data on its inhibitory effects, detailed experimental protocols for relevant assays, and a visual representation of the key signaling pathways that regulate aromatase expression and activity.

Introduction to Aromatase and Isolimonexic Acid

Aromatase (CYP19A1) is the terminal enzyme in the estrogen biosynthesis pathway, responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue, muscle, and breast tissue itself.[1] Local estrogen production within the breast tumor microenvironment is a significant driver of the growth of estrogen receptor-positive (ER+) breast cancers. Therefore, the development of aromatase inhibitors (AIs) has been a cornerstone in the endocrine therapy of ER+ breast cancer.

Isolimonexic acid is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds, found in the seeds of citrus fruits like lemons (Citrus limon L. Burm).[2][3] Limonoids have been investigated for a variety of biological activities, including anticancer properties. Recent studies have highlighted the potential of isolimonexic acid as an inhibitor of aromatase, suggesting its possible role as a chemopreventive or therapeutic agent.

Quantitative Data on the Bioactivity of Isolimonexic Acid

The following tables summarize the available quantitative data on the anti-aromatase and cytotoxic effects of isolimonexic acid.

Table 1: Anti-Aromatase Activity of Isolimonexic Acid

| Compound | IC50 (μM) | Source |

| Isolimonexic Acid | 25.60 | [2][4] |

Table 2: In Vitro Aromatase Inhibition by Isolimonexic Acid and Other Limonoids

| Compound | Concentration (μM) | Aromatase Inhibition (%) | Source |

| Isolimonexic Acid | 200 | 48.2 ± 3.5 | [3] |

| Limonexic Acid | 200 | 55.1 ± 2.1 | [3] |

| Limonin | 200 | 35.4 ± 1.8 | [3] |

| Nomilin | 200 | 41.7 ± 2.9 | [3] |

| Obacunone | 200 | 28.9 ± 4.2 | [3] |

Data are presented as mean ± standard deviation.

Table 3: Cytotoxicity of Isolimonexic Acid on Human Breast Cancer Cell Lines

| Cell Line | Treatment | Concentration (μM) | Incubation Time (h) | Cell Viability (%) | Source |

| MCF-7 (ER+) | Isolimonexic Acid | 200 | 72 | 45.3 ± 5.8 | [2] |

| MDA-MB-231 (ER-) | Isolimonexic Acid | 200 | 72 | No significant cytotoxicity | [2] |

Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the research by Kim et al. (2012) published in Food & Function.[3]

In Vitro Aromatase Inhibition Assay

This protocol describes a non-cellular in vitro assay to determine the inhibitory effect of a compound on human recombinant aromatase.

Materials:

-

Human recombinant aromatase (CYP19) + reductase microsomes

-

NADPH generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

[1β-³H(N)]-Androst-4-ene-3,17-dione (substrate)

-

Test compound (Isolimonexic acid)

-

Letrozole (positive control)

-

Potassium phosphate buffer (pH 7.4)

-

Dextran-coated charcoal

-

Scintillation cocktail

-

Microcentrifuge

-

Scintillation counter